4-Hydroxytetrahydrothiophene-3-sulfonate 1,1-dioxide
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Overview
Description
4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE typically involves the reaction of tetrahydrothiophene derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE involves its interaction with various molecular targets and pathways. The sulfonate group is known to participate in nucleophilic substitution reactions, which can modify the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
- 4-Hydroxy-1,1-dioxothiolane-3-sulfonyl chloride
- 4-Hydroxytetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Uniqueness
4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that enhances its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in diverse research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-1,1-dioxothiolane-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O6S2/c5-3-1-11(6,7)2-4(3)12(8,9)10/h3-5H,1-2H2,(H,8,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQIGMQNYUNRHF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6S2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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